[1,3]thiazolo[4,5-g][1,2]benzoxazole
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Overview
Description
[1,3]Thiazolo[4,5-g][1,2]benzoxazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of a larger family of benzoxazoles and thiazoles, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]thiazolo[4,5-g][1,2]benzoxazole typically involves the cyclization of appropriate precursors. One common method includes the use of 2-aminophenol and thioamide derivatives. The reaction conditions often involve the use of catalysts such as metal catalysts or nanocatalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the synthetic routes for large-scale production, ensuring high yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
[1,3]Thiazolo[4,5-g][1,2]benzoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium ferricyanide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium ferricyanide, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Metal catalysts like palladium, copper, and nanocatalysts
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines .
Scientific Research Applications
[1,3]Thiazolo[4,5-g][1,2]benzoxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.
Industry: Used in the development of materials with specific electronic properties, such as organic semiconductors
Mechanism of Action
The mechanism of action of [1,3]thiazolo[4,5-g][1,2]benzoxazole involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity. For example, it may inhibit enzymes or interact with DNA, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Known for its antimicrobial and anticancer properties.
Benzoxazole: Exhibits a wide range of biological activities, including antimicrobial and anti-inflammatory effects.
Thiazole: Used in the synthesis of various pharmaceuticals and agrochemicals
Uniqueness
[1,3]Thiazolo[4,5-g][1,2]benzoxazole is unique due to its fused ring structure, which combines the properties of both benzoxazole and thiazole.
Properties
Molecular Formula |
C8H4N2OS |
---|---|
Molecular Weight |
176.20 g/mol |
IUPAC Name |
[1,3]thiazolo[4,5-g][1,2]benzoxazole |
InChI |
InChI=1S/C8H4N2OS/c1-2-6-8(12-4-9-6)7-5(1)3-10-11-7/h1-4H |
InChI Key |
PKNKODXJXNHYEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C=NO3)SC=N2 |
Origin of Product |
United States |
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